molecular formula C15H15NO2 B13157202 N-Benzyl-N-hydroxy-4-methylbenzamide CAS No. 162522-30-7

N-Benzyl-N-hydroxy-4-methylbenzamide

Cat. No.: B13157202
CAS No.: 162522-30-7
M. Wt: 241.28 g/mol
InChI Key: RMCHNOHUOKGIGG-UHFFFAOYSA-N
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Description

N-Benzyl-N-hydroxy-4-methylbenzamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, characterized by the presence of a benzyl group, a hydroxy group, and a methyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-hydroxy-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-hydroxy-4-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of N-benzyl-4-methylbenzamide.

    Reduction: Formation of N-benzyl-4-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-N-hydroxy-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-methylbenzamide: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

    N-Hydroxy-4-methylbenzamide: Lacks the benzyl group, affecting its lipophilicity and interaction with biological targets.

    N-Benzyl-N-hydroxybenzamide: Lacks the methyl group, influencing its steric properties and reactivity.

Uniqueness

N-Benzyl-N-hydroxy-4-methylbenzamide is unique due to the combination of the benzyl, hydroxy, and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

162522-30-7

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-benzyl-N-hydroxy-4-methylbenzamide

InChI

InChI=1S/C15H15NO2/c1-12-7-9-14(10-8-12)15(17)16(18)11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3

InChI Key

RMCHNOHUOKGIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)O

Origin of Product

United States

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